Technical Guide: Lysinethiol Synthesis and Purification Protocols
Technical Guide: Lysinethiol Synthesis and Purification Protocols
Focus:
Executive Summary: The Strategic Utility of Lysinethiol
In modern drug discovery—specifically within the proteolysis-targeting chimera (PROTAC) and molecular glue sectors—the ability to synthesize precise ubiquitin conjugates is paramount. Lysinethiol (specifically
Following ligation, the thiol auxiliary is removed via desulfurization, leaving a native lysine residue (a "traceless" ligation). This guide details the high-stereofidelity synthesis of Fmoc-
Strategic Synthesis Architecture
While radical addition of thioacetic acid to allylglycine is a known route, it often suffers from poor stereocontrol, yielding diastereomeric mixtures difficult to separate on a preparative scale. For pharmaceutical-grade applications, we utilize the Chiral Pool / Nitro-Olefin Strategy , pioneered by the Brik and Ovaa groups.
The Mechanistic Pathway
The synthesis constructs the lysine side chain on a serine-derived scaffold (Garner's Aldehyde). The key stereocenter is established via a substrate-controlled Michael addition to a nitro-olefin intermediate.
Figure 1: The nitro-olefin route ensures the correct stereochemistry at the
Detailed Experimental Protocol
Phase A: Building Block Synthesis (Fmoc- -Thiolysine)
Precursors: (S)-Garner's Aldehyde, Nitromethane, Thioacetic acid.
Step 1: Nitro-Olefin Formation
-
Reaction: Dissolve (S)-Garner's Aldehyde (10 mmol) in THF. Add Nitromethane (10 eq) and catalytic TBAF (1 M in THF). Stir at 0°C to RT for 4 hours (Henry reaction).
-
Dehydration: Treat the crude nitroaldol with MsCl (1.2 eq) and Et3N (2.0 eq) in DCM at -78°C to generate the nitro-olefin.
-
Validation:
H NMR should show the disappearance of the aldehyde proton and appearance of alkene signals.
Step 2: Stereoselective Michael Addition
Critical Step: This step defines the relative stereochemistry.
-
Reagents: Dissolve the nitro-olefin in dry Toluene. Add Thioacetic acid (AcSH, 1.2 eq) and a catalytic amount of chiral thiourea catalyst (optional for enhanced de, though substrate control is often sufficient).
-
Conditions: Stir at -20°C for 24 hours.
-
Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc). The thiol is now installed as a thioester.
Step 3: Nitro Reduction & Side Chain Completion
-
Reduction: Dissolve the Michael adduct in MeOH. Add Zn dust (20 eq) and 1M HCl (dropwise) to reduce the nitro group to a primary amine. Note: Avoid H2/Pd if the sulfur is sensitive to poisoning, though thioesters are generally stable.
-
Fmoc Protection: The newly formed
-amine (lysine side chain) and the -amine (from Garner's aldehyde deprotection) must be differentially protected.-
Hydrolyze the acetonide (Garner's scaffold) using mild acid (pTsOH, MeOH).
-
Install Fmoc on the
-amine using Fmoc-OSu and NaHCO3. -
Protect the
-amine with Boc-anhydride if not already protected during reduction workup. -
Alternative: For SPPS, the
-amine is often Boc-protected, and the thiol is protected as a Trityl (Trt) or disulfide (StBu).
-
Final Product Specification:
-
Chemical Formula: Fmoc-Lys(
-SAc, Boc)-OH (or similar variant). -
Purity Target: >95% by HPLC.
-
QC: ESI-MS confirms mass; Ellman’s test (after deprotection) confirms free thiol.
Phase B: Solid Phase Peptide Synthesis (SPPS) Integration
When incorporating Lysinethiol into a peptide (e.g., Ubiquitin fragment):
-
Resin: Use Rink Amide or 2-Chlorotrityl resin.
-
Coupling: Use standard HATU/DIPEA activation. Caution: Avoid racemization by keeping coupling times < 1 hour.
-
Deprotection: Standard 20% Piperidine in DMF removes Fmoc.[2]
-
Cleavage:
-
Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).
-
Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT for thiol-containing peptides to suppress irreversible alkylation.
-
Purification & Handling Protocols
Thiol-containing peptides are prone to rapid oxidation (disulfide dimerization). The following protocol enforces a reductive environment.
HPLC Purification Parameters
| Parameter | Condition | Rationale |
| Column | C18 or C4 Semi-Prep (5 µm) | C4 is preferred for larger Ubiquitin fragments (>50 AA). |
| Solvent A | 0.1% TFA in H2O (degassed) | Acidic pH stabilizes the thiol. |
| Solvent B | 0.1% TFA in Acetonitrile | Standard organic modifier. |
| Reductant | TCEP-HCl (1-5 mM) in Solvents | CRITICAL: Keeps thiol reduced during separation. |
| Gradient | 5-65% B over 45 min | Shallow gradient for resolution of diastereomers. |
| Temperature | 45°C - 60°C | Elevated temp improves peak shape and solubility. |
Post-Purification Handling
-
Fraction Collection: Collect into tubes containing 100 µL of 0.5 M TCEP (pH 7).
-
Lyophilization: Freeze immediately. Do not store in solution.
-
Storage: -80°C under Argon.
Application: Isopeptide Bond Formation
The primary utility of Lysinethiol is the "Grafting" of Ubiquitin.[3]
Figure 2: The thiol acts as a surrogate for the NCL reaction, which is subsequently removed to yield the native lysine isopeptide bond.
Desulfurization Protocol (The "Traceless" Step)
To convert the Lysinethiol back to native Lysine:
-
Buffer: 6M Guanidine HCl, 0.2M Phosphate, pH 6.5.
-
Radical Initiator: VA-044 (20 mM).
-
Reductant: TCEP (250 mM) + Glutathione (40 mM).
-
Reaction: Incubate at 37°C for 4-16 hours.
-
Mechanism: Radical-mediated desulfurization cleaves the C-S bond, replacing it with C-H.
References
-
Ajish Kumar, K. S., Haj-Yahya, M., Olschewski, D., Lashuel, H. A., & Brik, A. (2009).[1] Highly Efficient Synthesis of
-Mercaptolysine and Its Use in Native Chemical Ligation for the Preparation of Ubiquitinated Proteins.[3] Angewandte Chemie International Edition, 48(43), 8090–8094. Link -
Haj-Yahya, M., Ajish Kumar, K. S., Erlich, L. A., & Brik, A. (2010).[4] Protecting group variations of
-mercaptolysine useful in chemical ubiquitylation.[4] Biopolymers, 94(4), 504–510.[4] Link -
Merkx, R., et al. (2013). Scalable synthesis of
-thiolysine starting from lysine and a side by side comparison with -thiolysine in non-enzymatic ubiquitination. Chemical Science, 4, 4494-4498. Link -
Bachem. Peptide Purification Process & Methods: An Overview. Link
-
Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Link
